molecular formula C12H16N2 B055378 2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 113477-72-8

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No. B055378
M. Wt: 188.27 g/mol
InChI Key: WPDTUIALRIBIED-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline” is a complex organic compound. It likely contains a quinoxaline core, which is a type of heterocyclic compound . The “2-Methylallyl” part suggests the presence of an allyl group (a carbon chain attached to the molecule via a carbon-carbon double bond) with a methyl group attached .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline” would likely be complex due to the presence of the quinoxaline core and the 2-Methylallyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline” are not available, similar compounds, such as 2-methylallyl radicals, have been studied. For example, the reaction between 2-methylallyl radicals and oxygen molecules has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline” would depend on its exact molecular structure. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .

Future Directions

The future directions for research on “2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline” could involve further investigation into its synthesis, properties, and potential applications. Given the interest in similar compounds, it’s possible that “2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline” could have interesting properties worth exploring .

properties

IUPAC Name

2-(2-methylprop-2-enyl)-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,10,13-14H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDTUIALRIBIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550771
Record name 2-(2-Methylprop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline

CAS RN

113477-72-8
Record name 2-(2-Methylprop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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